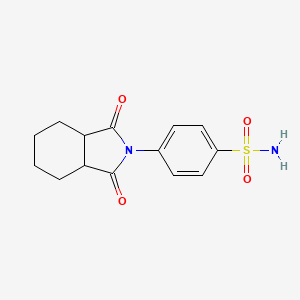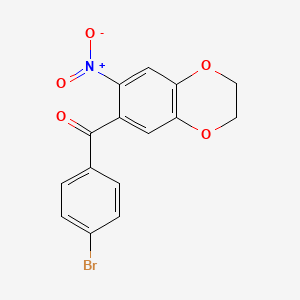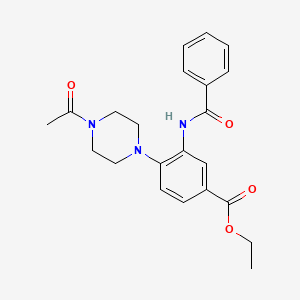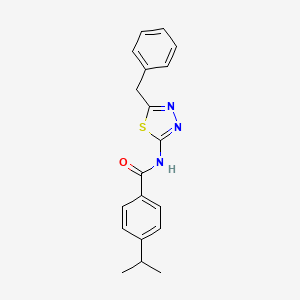![molecular formula C15H16N2O3S B12490437 1-(3-{[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethanone](/img/structure/B12490437.png)
1-(3-{[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-{[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethanone is a complex organic compound that features a pyrimidine ring substituted with hydroxy and methyl groups, a sulfanyl group, and a methoxyphenyl ethanone moiety
Métodos De Preparación
The synthesis of 1-(3-{[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethanone can be achieved through multicomponent reactions. One efficient method involves the tandem Knoevenagel–Michael protocol. This method utilizes phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one as starting materials . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
1-(3-{[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-{[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic properties, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-{[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and sulfanyl groups may participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity. The exact pathways and molecular targets would require further experimental validation.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-{[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethanone include:
4-Hydroxy-6-methyl-2-pyrone: This compound shares the hydroxy and methyl substitutions on a pyrimidine ring.
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl: Another related compound with similar structural features.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H16N2O3S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H16N2O3S/c1-9-6-14(19)17-15(16-9)21-8-12-7-11(10(2)18)4-5-13(12)20-3/h4-7H,8H2,1-3H3,(H,16,17,19) |
Clave InChI |
ORVOQVBAAVFBKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=N1)SCC2=C(C=CC(=C2)C(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12490355.png)

![Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490366.png)
![1-[1-(2-Bromobenzyl)piperidin-4-yl]azepane](/img/structure/B12490373.png)
![[1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12490376.png)

![N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12490386.png)


![2-(2,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12490397.png)
![4-(propan-2-yloxy)-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12490405.png)

![2'-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-2,4'-bi-1,3-thiazole-4-carboxylic acid](/img/structure/B12490413.png)

